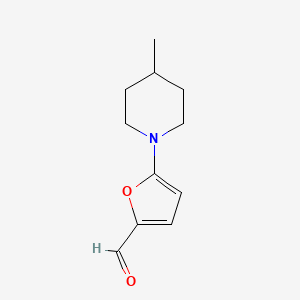

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde

Description

Structural Overview and Classification

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is a heterocyclic compound featuring a fused aromatic furan ring and a saturated piperidine moiety. Its molecular formula is $$ \text{C}{11}\text{H}{15}\text{NO}_2 $$, with a molecular weight of 193.24 g/mol. The furan ring (oxygen-containing) is linked to the piperidine (nitrogen-containing) via a methyl-substituted carbon at the 4-position of the piperidine ring. The aldehyde functional group at the 2-position of the furan ring provides a reactive site for further chemical modifications.

Key Structural Features

- Furan Ring : A five-membered aromatic heterocycle with oxygen, stabilized by delocalized π-electrons.

- Piperidine Moiety : A six-membered saturated heterocycle with a methyl group at the 4-position, adopting a chair conformation in its most stable state.

- Aldehyde Group : A polar, electrophilic functional group enabling nucleophilic additions and condensations.

This compound is classified as a furan-piperidine hybrid, bridging the reactivity of aromatic furans and the structural flexibility of piperidines. Its hybrid nature places it within the broader category of N,O-heterocycles, which are pivotal in medicinal and synthetic chemistry.

Historical Context of Furan-Piperidine Hybrid Compounds

The synthesis of furan derivatives dates to the 19th century, with the Paal-Knorr reaction (1884) enabling furan formation from 1,4-diketones. Piperidine, first isolated in 1850, gained prominence as a scaffold for alkaloids and pharmaceuticals. The fusion of these heterocycles emerged in the late 20th century, driven by the need for structurally diverse bioactive molecules.

Early examples of furan-piperidine hybrids focused on their utility in agrochemicals and drug intermediates. For instance, the 2013 synthesis of 1-[(8-nitronaphtho[2,1-b]furan-2-yl)carbonyl]piperidine demonstrated their potential as antimicrobial agents. Advances in catalytic methods, such as the 2023 Ru-Co-catalyzed conversion of furfural to piperidine derivatives, further accelerated research into these hybrids.

Significance in Heterocyclic Chemistry Research

Furan-piperidine hybrids are valued for their dual functionality:

- Reactivity : The furan ring participates in electrophilic substitutions (e.g., formylation, nitration), while the piperidine’s basic nitrogen facilitates salt formation and coordination chemistry.

- Bioactivity : Such hybrids are explored as antiviral, antidepressant, and antimicrobial agents due to their ability to mimic natural alkaloids.

- Synthetic Versatility : The aldehyde group enables Schiff base formation, cyclizations, and cross-coupling reactions, making these compounds versatile intermediates.

A 2020 study highlighted their role in reductive amination cascades, yielding drug precursors like 5-(hydroxymethyl)-2-furfuryl amines.

Current Research Landscape

Recent studies emphasize sustainable synthesis and pharmaceutical applications:

Table 1: Key Advancements in Synthesis (2016–2023)

Emerging Trends

- Catalytic Asymmetric Synthesis : Rhodium and ruthenium complexes enable enantioselective piperidine formation.

- Green Chemistry : Solvent-free microwave-assisted reactions reduce energy consumption.

- Drug Discovery : Hybrids are being evaluated for kinase inhibition and neuroprotective effects.

A 2023 Nature study demonstrated the scalable synthesis of piperidine-based pharmaceuticals like Artane (trihexyphenidyl) from furfural-derived intermediates.

Properties

IUPAC Name |

5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQILMBASKZCFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390277 | |

| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783181 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

842973-89-1 | |

| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 4-methylpiperidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions, forming derivatives critical for pharmaceutical and synthetic applications:

Mechanistic Notes :

-

The electron-donating piperidine substituent slightly reduces the electrophilicity of the aldehyde compared to furans with electron-withdrawing groups .

-

Schiff base reactions proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

Reduction and Oxidation

The aldehyde’s redox behavior is central to its functionalization:

Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni in methanol reduces the aldehyde to 5-(4-Methylpiperidin-1-yl)furan-2-methanol (primary alcohol).

-

Conditions : H₂ (1 atm), RT, 6–8 hours.

-

Yield : 85–92%.

-

-

NaBH₄ Reduction : Selective reduction without affecting the piperidine ring.

Oxidation

-

Strong Oxidants (e.g., KMnO₄, CrO₃): Convert the aldehyde to 5-(4-Methylpiperidin-1-yl)furan-2-carboxylic acid .

Condensation Reactions

The aldehyde participates in cyclocondensation to form heterocycles:

Example :

-

Reaction with hippuric acid under microwave irradiation yields (4E)-2-phenyl-4-{[5-(4-methylpiperidin-1-yl)furan-2-yl]methylene}-1,3-oxazol-5(4H)-one (75% yield, 1.5 minutes) .

Piperidine Ring Functionalization

The 4-methylpiperidine moiety modifies reactivity:

-

Quaternization : Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility.

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, altering biological activity.

Steric Effects :

-

The 4-methyl group hinders electrophilic substitution on the piperidine ring but does not impede aldehyde reactivity.

Comparative Reactivity with Analogues

Scientific Research Applications

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The furan ring and piperidine moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physical Properties

Key Observations :

- Piperidine Derivatives: The substitution position (e.g., 3-methoxy vs.

- Aromatic Substituents : Nitrophenyl and chlorophenyl groups enhance thermal stability (e.g., crystalline nature of 5-(4-nitrophenyl)furan-2-carbaldehyde ) but may reduce solubility compared to aliphatic substituents.

Thermodynamic and Energetic Properties

Table 2: Thermodynamic Data for Selected Compounds

Key Observations :

- Nitrophenyl Derivatives : Thermodynamic stability is influenced by nitro group position; 4-nitro isomers exhibit marginally lower sublimation enthalpies (ΔsubH°) compared to 2-nitro isomers .

Biological Activity

5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde (CAS No. 842973-89-1) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a furan ring and a piperidine moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H15N1O2 |

| Molecular Weight | 205.25 g/mol |

| SMILES | CC1=CC=C(C(=C1)C=O)N2CCCCC2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins. This interaction may modulate enzyme activity or disrupt cellular processes, contributing to its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that compounds containing furan and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been reported to possess antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). Further studies are needed to elucidate the specific pathways involved.

3. Neuroprotective Effects

Given the presence of the piperidine ring, there is potential for neuroprotective effects. Compounds with piperidine structures have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases.

Case Studies

A few notable studies have highlighted the biological activity of related compounds:

Study 1: Antimicrobial Activity

In a study evaluating various piperidine derivatives, it was found that certain compounds exhibited MIC values as low as 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties (Umesha et al., 2009).

Study 2: Anticancer Activity

A study on similar furan derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 20 µM, suggesting that modifications to the furan structure could enhance anticancer efficacy (ResearchGate, 2020).

Study 3: Neuroprotective Properties

Research involving piperidine derivatives showed promise in protecting neuronal cells from oxidative stress-induced apoptosis, indicating potential for treating neurodegenerative conditions (Chen et al., 2014).

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde, and how can reaction efficiency be optimized?

Answer:

The synthesis of furan-2-carbaldehyde derivatives typically involves cross-coupling reactions or substitution at the furan ring. For example, Suzuki-Miyaura coupling using boronic acids (e.g., 4-nitrophenyl derivatives) has been employed for similar compounds, as seen in the synthesis of 5-(4-nitrophenyl)-furan-2-carbaldehyde . Optimization strategies include:

- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions.

- Solvent effects : Polar aprotic solvents like DMF or THF enhance reaction rates .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde group (δ ~9.6 ppm for CHO) and piperidinyl substituents (δ ~2.3–3.5 ppm for methylpiperidine protons) .

- Mass spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the structure .

- HPLC-DAD : Quantifies purity (>98%) by detecting UV absorption at ~280 nm, common for furan derivatives .

- Elemental analysis : Validates empirical formula consistency (e.g., C, H, N content) .

Basic: How can the enthalpy of formation and combustion energy of this compound be experimentally determined?

Answer:

- Combustion calorimetry : Use a precision bomb calorimeter (e.g., B-08-MA) to measure combustion energy under oxygen at 25°C. For related compounds like 5-(4-nitrophenyl)-furan-2-carbaldehyde, this method yielded combustion energies of ~3500 kJ/mol .

- Theoretical calculations : Apply group-additivity methods (e.g., Benson’s increments) to estimate enthalpies, then compare with experimental data to validate accuracy .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?

Answer:

- DFT calculations : Model reaction pathways (e.g., acid-catalyzed hydrolysis) to predict intermediates and transition states. For example, studies on HMF derivatives identified alternative isomers (e.g., 5-hydroxymethylfuran-3-carbaldehyde) formed under specific conditions .

- Vibrational frequency analysis : Compare computed IR spectra with experimental data to confirm structural assignments .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics and solubility .

Advanced: What strategies resolve discrepancies between experimental and theoretical thermodynamic data for furan-2-carbaldehyde derivatives?

Answer:

- Error source analysis : Identify deviations in calorimetric measurements (e.g., incomplete combustion) or additive method assumptions (e.g., neglecting steric effects) .

- Hybrid approaches : Combine experimental data (e.g., combustion energy) with high-level ab initio calculations (e.g., G4) to refine group-additivity parameters .

- Cross-validation : Use multiple techniques (e.g., DSC for melting points, TGA for thermal stability) to ensure consistency .

Advanced: How do catalytic systems influence the regioselectivity and by-product formation in the synthesis of this compound?

Answer:

- Acid catalysts : Amerlite IR 120 H⁺ promotes methoxymethylation of HMF, yielding 5-(methoxymethyl)furan-2-carbaldehyde with ~50% efficiency. By-products (e.g., 5-ethoxymethyl derivatives) form due to solvent participation (e.g., ethylene glycol) .

- Metal catalysts : Pd/C in hydrogenation reactions may reduce the aldehyde group; selectivity is improved by tuning H₂ pressure and temperature .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify optimal termination points and minimize side reactions .

Advanced: What mechanistic insights explain the formation of polymeric by-products (e.g., humins) during the synthesis or degradation of this compound?

Answer:

- Polymerization pathways : Under acidic or high-temperature conditions, the aldehyde group undergoes condensation reactions with hydroxyl or amine groups, forming humins. This is observed in HMF derivatives, where alternative isomers act as monomers .

- Prevention strategies : Use stabilizing agents (e.g., ionic liquids) or low-water systems to suppress polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.